Trifluoroacetaldehyde
Overview
Description
Synthesis Analysis
The synthesis of trifluoroacetaldehyde and related compounds often involves the use of powerful reagents and innovative methodologies to introduce the trifluoromethyl group into the desired molecular framework. Notable reagents include trifluoromethanesulfonic acid, which is praised for its high protonating power and low nucleophilicity, facilitating the generation of cationic species from organic molecules for further transformation (Kazakova & Vasilyev, 2017). Additionally, trifluoromethyl-β-dicarbonyls serve as versatile synthons in the synthesis of heterocycles, showcasing the trifluoromethyl group's significant role in enhancing bioactivity through pharmacological profile alterations (Sumran, Jain, Kumar, & Aggarwal, 2023).
Scientific Research Applications
Synthesis of Trifluoromethylated Amino Compounds : Trifluoroacetaldehyde is a valuable industrial material used in synthesizing various trifluoromethylated amino compounds. It aids in preparing trifluoroethylamino derivatives and chiral-substituted trifluoroethylamin (Mimura et al., 2010).
Nucleophilic Trifluoromethylation of Carbonyl Compounds : The hydrate form of trifluoroacetaldehyde offers an atom-economical source for nucleophilic trifluoromethylation, yielding satisfactory results across a broad spectrum of carbonyl compounds (Prakash et al., 2013).
Preparation of Bioactive Fluorinated Compounds : Trifluoroacetaldehyde Ethyl Hemiacetal (TFAE) is used to prepare bioactive fluorinated compounds, such as fluoroalkylphenols and trifluoromethyl amino acids, through regioselective and stereoselective substitution (Gong & Kato, 2004).
Synthesis of Fluoroethyl-Containing Substances : Trifluoroacetaldehyde N-tosylhydrazone is a precursor for in situ trifluorodiazoethane, potentially used in synthesizing fluoroethyl-containing substances (Ostrovskii et al., 2019).
Trifluoromethylating Agents : Hemiaminals of trifluoroacetaldehyde are newly identified trifluoromethylating agents, useful in synthesizing phenyl (trifluoromethyl) methanol from benzaldehyde intermediates (Mispelaere & Roques, 1999).
Thermal Decomposition : The thermal decomposition of trifluoroacetaldehyde produces trifluoromethane and carbon monoxide, with factors like surface effect and inert gases influencing the decomposition rate (Arthur & Bell, 1965).
Aldol Reaction with Ketones : Trifluoroacetaldehyde ethyl hemiacetal reacts with unmodified ketones at ambient temperature, yielding hydroxy-trifluoromethylated ketones with good to excellent diastereoselectivities (Funabiki et al., 2006).
Catalytic Oxidation : Trifluoroethanol catalytic oxidation effectively synthesizes trifluoroacetaldehyde and trifluoroacetic acid, utilizing O2 as an oxidant and supported V2O5 catalysts (Chunyan, 2007).
Spectroscopic Characterization : Trifluoroacetaldehyde exhibits a unique infrared spectrum with a broad absorption peak at 4000 cm-1, and a unique ultraviolet spectrum with a narrow absorption peak at 400 nm (Francisco & Williams, 1992).
Reaction with Biomolecules : Trifluoroacetaldehyde reacts with amino acids, nucleotides, lipid nucleophiles, and their analogs, suggesting potential biomarkers for trihaloacetaldehyde metabolism in cellular nucleophiles (Yin et al., 1996).
Safety And Hazards
- Flammability : Trifluoroacetaldehyde is flammable .
- Toxicity : While specific toxicity data may vary, caution should be exercised due to its reactivity and potential hazardous byproducts.
- Handling : Proper protective equipment and ventilation are essential when working with this compound.
Future Directions
Research on trifluoroacetaldehyde should focus on:
- Atmospheric Fate : Further understanding of its photodissociation pathways and their impact on greenhouse gas emissions.
- Applications : Exploring novel applications beyond its current uses.
properties
IUPAC Name |
2,2,2-trifluoroacetaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2HF3O/c3-2(4,5)1-6/h1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVTSHOJDBRTPHD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2HF3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3058791 | |
Record name | Acetaldehyde, trifluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3058791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Trifluoroacetaldehyde | |
CAS RN |
75-90-1 | |
Record name | Trifluoroacetaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=75-90-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Trifluoroacetaldehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000075901 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Trifluoroacetaldehyde | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9446 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Acetaldehyde, 2,2,2-trifluoro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Acetaldehyde, trifluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3058791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Trifluoroacetaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.832 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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